molecular formula C14H6Cl4O3 B3057973 3,5-Dichlorobenzoic anhydride CAS No. 86866-13-9

3,5-Dichlorobenzoic anhydride

Cat. No. B3057973
CAS RN: 86866-13-9
M. Wt: 364.0
InChI Key: ROEKRDGVDVCTMS-UHFFFAOYSA-N
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Description

3,5-Dichlorobenzoic anhydride is a chemical compound that is not widely described in the literature. It is likely related to 3,5-dichlorobenzoyl chloride , which is obtained by reacting aryl carboxylic acid with DMF .


Chemical Reactions Analysis

The chemical reactivity of 4,5-dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines, has been studied . The reactions produce carboxylic acid derivatives resulting from the anhydride’s opening .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3,5-Dichlorobenzoic anhydride serves as a valuable building block in organic synthesis. Researchers utilize it to create diverse benzamide derivatives. These derivatives often exhibit interesting biological activities, such as antitumoral and anticonvulsive effects . Additionally, the compound plays a crucial role in the synthesis of tetrahydroacridine hybrids, which have been evaluated for their cholinesterase inhibition properties .

properties

IUPAC Name

(3,5-dichlorobenzoyl) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4O3/c15-9-1-7(2-10(16)5-9)13(19)21-14(20)8-3-11(17)6-12(18)4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEKRDGVDVCTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)OC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675478
Record name 3,5-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorobenzoic anhydride

CAS RN

86866-13-9
Record name 3,5-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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